1-Benzyl-1,5-diazocane dihydrochloride
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Overview
Description
1-Benzyl-1,5-diazocane dihydrochloride is a chemical compound with the molecular formula C13H20N2.2ClH. It is known for its unique structure, which includes a benzyl group attached to a diazocane ring. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of 1-Benzyl-1,5-diazocane dihydrochloride typically involves the reaction of benzyl chloride with 1,5-diazocane in the presence of a suitable base. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Benzyl-1,5-diazocane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-Benzyl-1,5-diazocane dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-Benzyl-1,5-diazocane dihydrochloride involves its interaction with specific molecular targets. The benzyl group and the diazocane ring play crucial roles in its binding to these targets, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in key biological processes .
Comparison with Similar Compounds
1-Benzyl-1,5-diazocane dihydrochloride can be compared with other similar compounds, such as:
1-Benzyl-1,4-diazocane dihydrochloride: This compound has a similar structure but with a different ring size, leading to variations in its chemical properties and reactivity.
1-Benzyl-1,6-diazocane dihydrochloride:
1-Benzyl-1,5-diazocane monohydrochloride: This compound differs in the number of hydrochloride groups, which can influence its solubility and reactivity.
This compound stands out due to its unique combination of a benzyl group and a diazocane ring, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-benzyl-1,5-diazocane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-2-6-13(7-3-1)12-15-10-4-8-14-9-5-11-15;;/h1-3,6-7,14H,4-5,8-12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCVRDGKWZDTLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCCN(C1)CC2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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